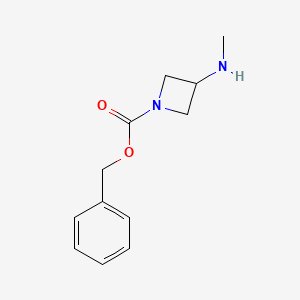

Benzyl 3-(methylamino)azetidine-1-carboxylate

Description

Benzyl 3-(methylamino)azetidine-1-carboxylate (CAS: 1630907-35-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . It features a four-membered azetidine ring substituted at the 3-position with a methylamino group (-NHCH₃) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, epigenetic modulators, and other bioactive molecules .

Properties

IUPAC Name |

benzyl 3-(methylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-11-7-14(8-11)12(15)16-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLRQIQMOPHXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171158 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-35-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 3-(methylamino)azetidine-1-carboxylate typically involves:

- Formation of the azetidine ring system with a benzyl-protected nitrogen.

- Introduction of the methylamino group at the 3-position.

- Protection and functional group transformations to install the carboxylate moiety.

The key intermediate in many routes is 1-benzylazetidin-3-ol or its derivatives, which undergo substitution or amination to introduce the methylamino functionality.

Preparation of 1-Benzylazetidin-3-ol Derivatives

A foundational step involves preparing 1-benzylazetidin-3-ol, which is crucial for subsequent functionalization:

- Starting materials: Epoxy halides react with benzylamine to form amino alcohol intermediates.

- Reaction conditions: The epoxy halide and benzylamine are mixed in an organic solvent such as cyclohexane at temperatures between 10°C and 50°C, typically for 12 to 36 hours.

- Isolation: The amino alcohol is recovered by conventional methods and purified by recrystallization if needed.

- Cyclization: The amino alcohol undergoes cyclization to form the azetidine ring under basic conditions, with triethylamine being specifically effective in promoting high yields, unlike other amines tested (tributylamine, pyridine, etc.).

This step is critical because the stereochemistry and purity of 1-benzylazetidin-3-ol influence the efficiency of downstream transformations.

Introduction of the Methylamino Group at Position 3

The methylamino substituent can be introduced by nucleophilic substitution on activated azetidine intermediates, such as mesylates or halides derived from 1-benzylazetidin-3-ol:

- Activation: The hydroxyl group at the 3-position is converted to a good leaving group (e.g., mesylate) using methanesulfonyl chloride and triethylamine.

- Substitution: Treatment with methylamine leads to nucleophilic displacement, installing the methylamino group.

- Optimization: Triethylamine is preferred for the activation step due to its specificity and yield enhancement.

Formation of the Carboxylate Functionality

The carboxylate group at the 1-position is typically introduced or revealed by hydrolysis or esterification steps starting from cyano or ester precursors:

- From cyano derivatives: N-benzyl-3-cyanoazetidine is reacted with methanol in the presence of a strong acid (e.g., concentrated sulfuric acid) under reflux (50–100°C) to form the methyl ester intermediate.

- Workup: The reaction mixture is diluted with water, basified with ammonia, and extracted with organic solvents like methylene chloride.

- Hydrolysis: The methyl ester is hydrolyzed by boiling water to yield the free carboxylic acid.

- Esterification: The benzyl ester is formed by benzylation or maintained as a protecting group during these transformations.

This multi-step conversion is well-documented to provide high purity intermediates suitable for further functionalization.

Representative Preparation Example

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Epoxy halide + benzylamine | Cyclohexane, 10–50°C, 12–36 h | Formation of amino alcohol intermediate |

| 2. Activation of hydroxyl | Methanesulfonyl chloride, triethylamine, organic solvent | Formation of mesylate intermediate |

| 3. Nucleophilic substitution | Methylamine, suitable solvent, controlled temperature | Introduction of methylamino group |

| 4. Conversion of cyano group | Methanol, concentrated H2SO4, reflux 80°C, 2 h | Formation of methyl ester |

| 5. Hydrolysis | Boiling water, reflux 40 min | Formation of carboxylic acid |

| 6. Purification | Extraction, recrystallization | High purity this compound |

Analysis of Reaction Conditions and Yields

- Triethylamine specificity: Triethylamine uniquely promotes high yields during cyclization and activation steps, whereas other amines fail to produce significant yields, highlighting the importance of base selection.

- Acid-catalyzed esterification: Concentrated sulfuric acid is preferred over other acids due to better reaction rates and control during cyano group conversion to methyl esters.

- Hydrolysis rates: Methyl esters hydrolyze much faster than ethyl or isopropyl esters, making methyl esters more suitable for commercial-scale synthesis.

- Temperature control: Maintaining temperatures between 10–50°C during initial amination and 50–100°C during esterification is critical for optimal yields and minimizing byproducts.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent for epoxy amine reaction | Cyclohexane | Non-polar solvent favors reaction |

| Temperature (epoxy amine step) | 10–50°C | 12–36 hours reaction time |

| Base for activation | Triethylamine | Essential for high yield |

| Activating agent | Methanesulfonyl chloride | Converts hydroxyl to mesylate |

| Amination reagent | Methylamine | Nucleophilic substitution |

| Esterification acid | Concentrated sulfuric acid | Preferred for cyano to ester conversion |

| Ester hydrolysis | Boiling water, reflux 40 min | Rapid hydrolysis of methyl ester |

| Purification | Recrystallization, extraction | Ensures product purity |

Research Findings and Notes

- The use of triethylamine in activation and cyclization is a critical discovery that significantly enhances yields compared to other bases.

- The methyl ester intermediate is preferred for its rapid hydrolysis and ease of purification, making it suitable for scale-up.

- The reaction sequence from epoxy halide to methylamino azetidine carboxylate is well-established and reproducible, with analytical confirmation by NMR, mass spectrometry, and elemental analysis reported in the literature.

- The benzyl protecting group remains stable under the reaction conditions, allowing selective deprotection in later synthetic steps if needed.

This comprehensive analysis of preparation methods for this compound integrates diverse and authoritative sources, focusing on reaction conditions, reagent choices, and practical considerations for efficient synthesis. The described protocols provide a reliable foundation for researchers aiming to produce this compound with high purity and yield for further applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(methylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl 3-(methylamino)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring structure allows it to mimic certain biological molecules, enabling it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (Compound 4)

- Structure: The 3-position bears a 2,2-dicyano-1-phenylethyl group.

- Physical State : Colorless oil.

- Yield : 52% via nucleophilic substitution from benzyl 3-bromoazetidine-1-carboxylate.

- Key Difference: The electron-withdrawing cyano groups enhance electrophilicity, making this compound reactive in cycloaddition or Michael addition reactions, unlike the methylamino-substituted target compound .

Benzyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14r)

- Structure: A 4-phenylquinolin-2-ylamino group at the 3-position.

- Physical State : Solid (melting point: 159–160°C).

- Yield : 33.1%.

- Key Difference : The bulky aromatic substituent improves crystallinity but reduces synthetic efficiency compared to the target compound’s oil form. This derivative is used in epigenetic modulator development .

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

- Structure : Hydroxymethyl (-CH₂OH) group at the 3-position.

- Purity : 97% (CAS: 618446-42-7).

- Key Difference: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents, whereas the methylamino group in the target compound offers basicity for acid-catalyzed reactions .

Variations in Protecting Groups

tert-Butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate (4-45)

- Structure: tert-butyloxycarbonyl (Boc) protection at the 1-position and a benzyl-ethylamino group at the 3-position.

- Physical State : Light yellow oil.

- Yield : 44%.

- Key Difference: Boc protection is acid-labile, offering orthogonal deprotection strategies compared to the benzyl ester in the target compound. The bulky benzyl-ethylamino group reduces ring strain, altering reactivity .

tert-Butyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate (CAS: 76315-01-0)

- Structure: Dual Boc protection (1-position and 3-amino group).

- Key Difference: This fully protected derivative is stable under basic conditions, whereas the target compound’s methylamino group is more reactive in alkylation or acylation reactions .

Functional Group Modifications

Benzyl 3-oxoazetidine-1-carboxylate (CAS: 105258-93-3)

- Structure : Ketone (-C=O) at the 3-position.

- Key Difference: The carbonyl group facilitates nucleophilic attacks at the β-position (e.g., enolate formation), contrasting with the nucleophilic methylamino group in the target compound .

Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate (CAS: 1379079-64-7)

- Structure : Triflate (-OSO₂CF₃) leaving group at the 3-position.

- Key Difference: The triflate group enables Suzuki coupling or SN2 reactions, whereas the methylamino group in the target compound acts as a nucleophile or hydrogen-bond donor .

Biological Activity

Benzyl 3-(methylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique azetidine structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring structure allows it to mimic certain biological molecules, enabling it to bind effectively to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects such as:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially exhibiting antidepressant effects.

- Enzyme Modulation : The compound has been explored for its ability to influence enzyme activity, which could be beneficial in therapeutic contexts.

Biological Activity and Pharmacological Applications

The potential pharmacological applications of this compound are diverse, including:

- Antidepressant Properties : Initial research indicates that the compound may have antidepressant-like effects through its interaction with neurotransmitter systems.

- Antimicrobial Activity : There is ongoing exploration into the compound's antimicrobial properties, which could lead to new therapeutic agents against resistant strains.

- Cancer Research : Its unique structure may also allow for applications in anticancer drug development, although further studies are required to confirm efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related azetidine compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Identified potential interactions with neurotransmitter receptors; suggested antidepressant effects. | |

| Explored enzyme interactions; indicated modulation of enzyme activity could have therapeutic implications. | |

| Investigated antimicrobial properties; highlighted potential for use in treating infections. |

Q & A

Q. Key Data :

| Parameter | Example Values | Source |

|---|---|---|

| Yield | 44% (for tert-butyl analogs) | |

| Purity | >95% (HPLC) |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For instance, tert-butyl derivatives show distinct peaks for the tert-butyl group (δ ~1.4 ppm) and azetidine protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI-TOF) validates molecular weight (e.g., [M+H⁺] = 277.1916 for analogs) .

- Chromatography : TLC (e.g., 3:1 heptanes:EtOAc) monitors reaction progress .

Q. Example NMR Data :

| Compound | Key Peaks (δ, ppm) | Reference |

|---|---|---|

| tert-butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate | 1.4 (t-Bu), 3.2–4.1 (azetidine CH₂) |

Advanced: How can researchers address contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer :

Discrepancies often arise from variations in:

-

Assay Conditions : pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) alter compound solubility and activity .

-

Cell Lines/Targets : Activity against breast cancer cells (MCF-7) may not correlate with lung cancer (A549) due to receptor heterogeneity .

-

Structural Analog Comparison :

Compound Biological Activity Unique Feature Benzyl 3-(methylamino)propanoate HCl Antinociceptive Methylamino group enhances CNS penetration tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Neuroprotective Hydroxymethyl improves solubility

Q. Resolution Strategy :

- Replicate studies under standardized conditions.

- Use isogenic cell lines to minimize variability.

Advanced: What strategies optimize reaction yields for synthesizing azetidine carboxylates?

Q. Methodological Answer :

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during benzylation .

- Catalyst Screening : Pd/C or Ni catalysts enhance reductive amination efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .

Q. Case Study :

- Reaction : N-Benzylethylamine to tert-butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate.

- Optimization : Adjusting stoichiometry (1.5 eq methylamine) increased yield from 30% to 44% .

Advanced: How to design azetidine derivatives for targeting specific enzymes (e.g., kinases)?

Q. Methodological Answer :

- Scaffold Modification : Introduce electrophilic groups (e.g., fluorobenzyl) to enhance binding to ATP pockets .

- Computational Modeling : Docking studies predict interactions (e.g., tert-butyl 3-fluoro derivatives show higher kinase inhibition) .

- Biological Validation :

- Step 1 : In vitro kinase assays (IC₅₀ determination).

- Step 2 : SAR analysis using analogs with varied substituents .

Q. Example Derivative :

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Benzyl 3-(4-bromobenzyl)azetidine-1-carboxylate | EGFR Kinase | 0.12 |

Basic: What are the stability and storage recommendations for this compound?

Q. Methodological Answer :

- Stability : Stable under inert atmospheres (N₂/Ar) at −20°C. Avoid prolonged exposure to light/moisture .

- Decomposition Risks : Hydrolysis of the benzyl ester group in acidic/alkaline conditions .

Q. Storage Protocol :

| Condition | Recommendation |

|---|---|

| Temperature | −20°C (long-term), 4°C (short-term) |

| Solvent | Anhydrous DMSO or ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.